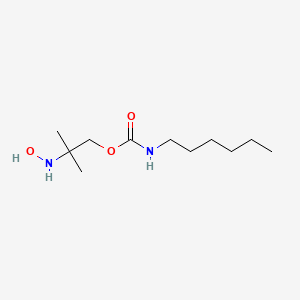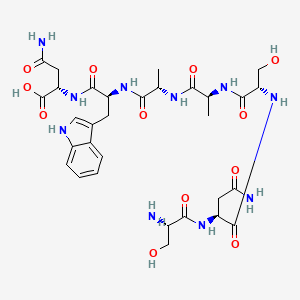![molecular formula C15H27NO2 B14228680 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one CAS No. 827017-74-3](/img/structure/B14228680.png)
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Linear alcohols from the oxolane ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with binding sites, while the oxolane ring may influence the compound’s overall conformation and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
3,3-Diethyl-5-[2-(morpholin-1-yl)ethyl]oxolan-2-one: Similar structure but with a morpholine ring instead of a piperidine ring.
3,3-Diethyl-5-[2-(pyrrolidin-1-yl)ethyl]oxolan-2-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one is unique due to the presence of both the piperidine and oxolane rings, which confer distinct chemical and biological properties. The combination of these rings can result in unique binding interactions and reactivity profiles, making it a valuable compound for various applications.
Properties
CAS No. |
827017-74-3 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
3,3-diethyl-5-(2-piperidin-1-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C15H27NO2/c1-3-15(4-2)12-13(18-14(15)17)8-11-16-9-6-5-7-10-16/h13H,3-12H2,1-2H3 |
InChI Key |
TXUYKDURFFVYDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)CCN2CCCCC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


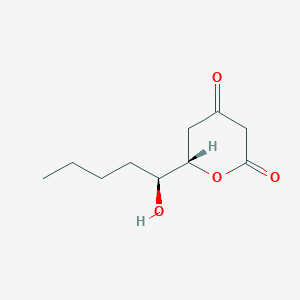

![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

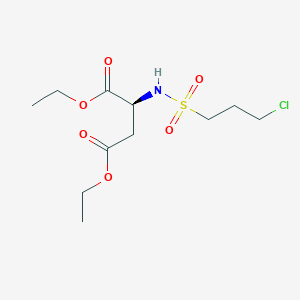
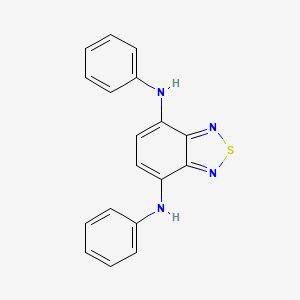
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
